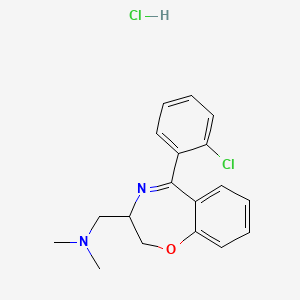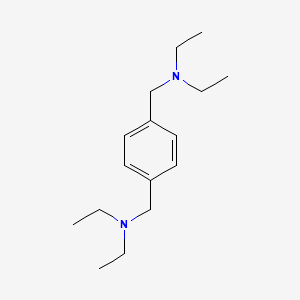
1,4-Benzenedimethanamine, N,N,N',N'-tetraethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- is an organic compound with the molecular formula C16H28N2. It is a derivative of 1,4-benzenedimethanamine, where the amine groups are substituted with ethyl groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- typically involves the alkylation of 1,4-benzenedimethanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Applications De Recherche Scientifique
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the amine moieties can enhance the compound’s binding affinity and specificity for these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedimethanamine: The parent compound without the ethyl substitutions.
1,4-Benzenedimethanamine, N,N-dimethyl-: A derivative with methyl groups instead of ethyl groups.
1,4-Benzenedimethanamine, N,N-diethyl-: A derivative with only two ethyl groups.
Uniqueness
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- is unique due to its tetraethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of four ethyl groups enhances its solubility in organic solvents and can influence its interaction with other molecules, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
40828-00-0 |
|---|---|
Formule moléculaire |
C16H28N2 |
Poids moléculaire |
248.41 g/mol |
Nom IUPAC |
N-[[4-(diethylaminomethyl)phenyl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H28N2/c1-5-17(6-2)13-15-9-11-16(12-10-15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 |
Clé InChI |
AALVUMWHVZETDU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=C(C=C1)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



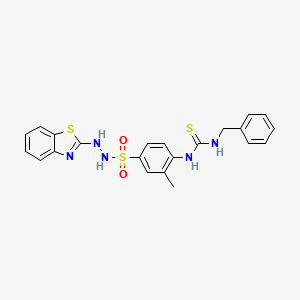
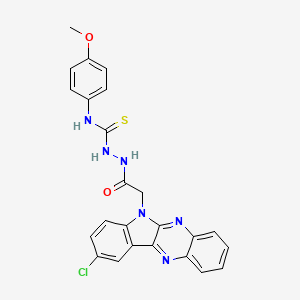

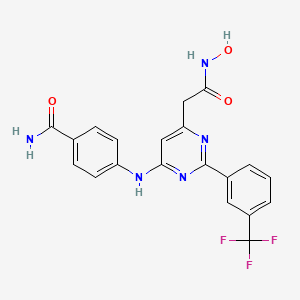

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)

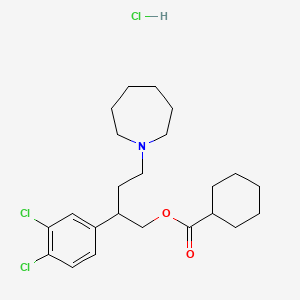
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)



